molecular formula C10H18N2O3 B1375420 tert-Butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate CAS No. 693287-78-4

tert-Butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate

Cat. No. B1375420
M. Wt: 214.26 g/mol
InChI Key: QOEHTHNPTMRRLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the dihydro-2H-pyran ring, followed by the introduction of the hydrazinecarboxylate group. The tert-butyl group could be introduced at an appropriate step depending on the specific synthetic route chosen. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .

Scientific Research Applications

Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

Tert-butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate is utilized in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids. This process involves acylation and subsequent reactions with alkyl hydrazines, resulting in fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).

Hydroxypyrazole-Based Ligands for Zn(II) Detection

The compound has been used in the synthesis of hydroxypyrazole-based ligands like tert-butyl 2-[1-[3-(4-cianophenyl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl]ethylidene]hydrazinecarboxylate. These ligands show fluorescence upon coordinating with Zn(II) ions, indicating their potential as fluorescent sensors (Formica et al., 2018).

Optical Properties in Luminescent Derivatives

The compound is involved in the creation of trityl group-containing glassy luminescent derivatives. These derivatives exhibit specific absorption and emission spectra, making them promising for applications in organic light-emitting diodes and organic lasers (Zarins et al., 2012).

Synthesis and Theoretical Studies as Mcl-1 Antagonists

Its derivatives, such as (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate, have been synthesized and studied for their potential as Mcl-1 enzyme antagonists. Molecular docking studies indicate moderate binding efficiency of these compounds (Bhat et al., 2019).

Synthesis of Hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-diones

It is used in the synthesis of hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-diones and related heterocycles, which are of interest in medicinal chemistry (Obreza & Urleb, 2003).

Synthesis of Pyrazolo[1,5-a]pyrazin-4-ylacetonitriles

The compound is instrumental in the synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, leading to new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine derivatives (Tsizorik et al., 2019).

properties

IUPAC Name

tert-butyl N-(oxan-4-ylideneamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-11-8-4-6-14-7-5-8/h4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEHTHNPTMRRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate

Synthesis routes and methods I

Procedure details

Tetrahydro-4H-pyran-4-one (1.002 g, 10.01 mmol, CAS #29943-42-8, purchased from Fluka) was combined with tert-butyl carbazate (1.322 g, 10.00 mmol) in hexanes (10 mL). The mixture was heated in an oil bath at 65-70° C. for 75 minutes. A new precipitate began to precipitate out of solution before the carbazate completely went into solution. The mixture became very thick with the solid precipitate. Diluted with additional hexanes and heated another 15 minutes. The mixture was cooled to room temperature and concentrated in vacuo. Isopropanol was added to the residue and the mixture was stirred vigorously for 5 minutes and then diluted with ether and chilled. The solid was collected by filtration and dried in vacuo to give N′-(tetrahydro-pyran-4-ylidene)-hydrazinecarboxylic acid tert-butyl ester 1.326 g, 62%). A second crop (0.373 g, 17%) was collected from the mother liquor.
Quantity
1.002 g
Type
reactant
Reaction Step One
Quantity
1.322 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

B-22a was prepared analogously to B-19a starting from tetrahydro-4H-pyran-4-one (923 μL, 9.99 mmol) and tert-butylcarbazate (1.32 g, 9.99 mmol). Yield: 2.15 g.
Quantity
923 μL
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate

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